molecular formula C17H21NO2S B5874904 N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide

N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide

Cat. No. B5874904
M. Wt: 303.4 g/mol
InChI Key: FVABHURPWWQJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide, commonly known as DIDS, is a sulfonamide derivative that has been widely used in scientific research for its ability to inhibit chloride channels and transporters. DIDS is a versatile compound that has been applied in various fields of study, including cell biology, physiology, and pharmacology.

Mechanism of Action

DIDS acts as an inhibitor of chloride channels and transporters by binding to specific sites on the channel or transporter protein. The exact mechanism of action of DIDS is not fully understood, but it is believed to involve the modification of the channel or transporter protein's conformation, resulting in the inhibition of chloride ion transport.
Biochemical and Physiological Effects:
DIDS has been shown to have a variety of biochemical and physiological effects. Inhibition of chloride channels and transporters by DIDS can lead to changes in cell volume, membrane potential, and intracellular pH. DIDS has also been shown to affect the activity of other ion channels, such as potassium and calcium channels. Additionally, DIDS has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DIDS in scientific research is its ability to selectively inhibit chloride channels and transporters, allowing for the study of their specific physiological functions. Additionally, DIDS is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using DIDS in lab experiments. DIDS has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results. Additionally, DIDS has a relatively short half-life, which may limit its usefulness in certain experimental settings.

Future Directions

There are many potential future directions for research involving DIDS. One area of interest is the development of more selective inhibitors of chloride channels and transporters. Additionally, further investigation into the mechanisms of action of DIDS and its effects on other ion channels could lead to a better understanding of the physiological functions of these channels and transporters. Finally, the potential therapeutic applications of DIDS, such as in the treatment of cystic fibrosis or epilepsy, could be explored further.

Synthesis Methods

DIDS can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylamine with 2-methylbenzyl chloride to form N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)amine. The amine is then reacted with methanesulfonyl chloride to form the final product, DIDS. The synthesis of DIDS is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

DIDS has been extensively used in scientific research for its ability to inhibit chloride channels and transporters. Chloride channels and transporters play crucial roles in a variety of physiological processes, including neuronal signaling, muscle contraction, and fluid secretion. DIDS has been used to study the physiological functions of chloride channels and transporters in various tissues, including the brain, heart, and lungs. Additionally, DIDS has been used to investigate the role of chloride channels and transporters in disease states, such as cystic fibrosis and epilepsy.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-13-9-10-15(3)17(11-13)18(21(4,19)20)12-16-8-6-5-7-14(16)2/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVABHURPWWQJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC2=CC=CC=C2C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.